3-(4-Methylphenyl)pyrrolidine oxalate

Vue d'ensemble

Description

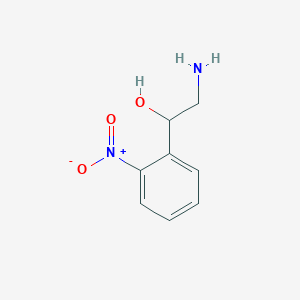

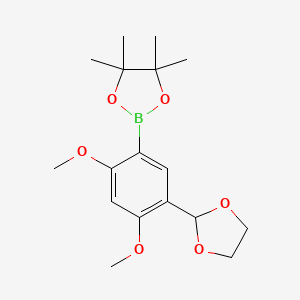

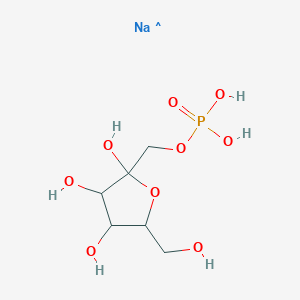

“3-(4-Methylphenyl)pyrrolidine oxalate” is a biochemical compound with the molecular formula C11H15N•C2H2O4 and a molecular weight of 251.28 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H15N•C2H2O4 . This indicates that the compound consists of a pyrrolidine ring attached to a 4-methylphenyl group and an oxalate ion.Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 251.28 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Inhibitors of Glycolic Acid Oxidase

A series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, related to the structure of interest, has been prepared to study their role as inhibitors of glycolic acid oxidase. These compounds, when possessing large lipophilic 4-substituents, demonstrated potent, competitive inhibition of porcine liver glycolic acid oxidase in vitro. Methylation of the nitrogen or the 3-hydroxy substituent dramatically reduced potency, highlighting the requirement for two acidic functions on the 1H-pyrrole-2,5-dione nucleus. In rat liver perfusion studies, selected compounds showed concentration-dependent inhibition of the conversion of glycolate to oxalate, indicating potential applications in managing conditions such as hyperoxaluria (Rooney et al., 1983).

Reactivity Toward Zn(II) Salts

Pyridine-2,4,6-tricarboxylic acid, under specific reaction conditions with Zn(II) salts, forms different products based on the presence or absence of pyridine in the reaction mixture. In the presence of pyridine, the ligand forms zigzag coordination polymers, indicating potential applications in the synthesis of novel coordination polymers with specific structural and potentially functional properties (Ghosh, Savitha, Bharadwaj, 2004).

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

Spiro[pyrrolidin-3,3'-oxindoles], which exhibit important biological activities, have been synthesized via an enantioselective organocatalytic approach. This method provides a rapid synthesis avenue with high enantiopurity and structural diversity, suggesting applications in medicinal chemistry and diversity-oriented synthesis. The high stereo- and regioselectivity in the construction of spirooxindole skeletons open new pathways for drug development and chemical synthesis (Chen et al., 2009).

Antiviral Activity and Pharmacokinetics of Novel Inhibitors

A novel inhibitor of human rhinovirus 3C protease exhibited potent antiviral activity across all HRV serotypes tested, along with related picornaviruses. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, confirming its mechanism of action. The safety and tolerance observed in single oral doses up to 2,000 mg in healthy volunteers, along with its potent in vitro activity, highlight its potential as an orally bioavailable treatment for rhinovirus infections (Patick et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes, wearing protective clothing, gloves, eye protection, and face protection .

Orientations Futures

Pyrrolidine derivatives, including “3-(4-Methylphenyl)pyrrolidine oxalate”, have potential for further exploration in drug discovery due to their versatile structure and wide range of biological activities . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

Mécanisme D'action

Biochemical Pathways

It is known that pyrrolidine alkaloids, a class of compounds to which 3-(4-methylphenyl)pyrrolidine oxalate belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Propriétés

IUPAC Name |

3-(4-methylphenyl)pyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.C2H2O4/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;3-1(4)2(5)6/h2-5,11-12H,6-8H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSCPUWJERNHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-10-9 | |

| Record name | Pyrrolidine, 3-(4-methylphenyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1644436.png)

![1,3,5-Tris[4-(diphenylamino)phenyl]benzene](/img/structure/B1644438.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-propyl-](/img/structure/B1644440.png)

![2-[Bis(triphenylphosphine)palladium(II)bromide]benzylalcohol](/img/structure/B1644450.png)

![(E)-N-Ethyl-N-[2-(4-methoxyphenoxy)ethyl]-4-[(4-nitrophenyl)diazenyl]benzenamine](/img/structure/B1644460.png)